molecular formula C6H9BrClNS B1405715 (1S)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride CAS No. 1807933-94-3

(1S)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride

Cat. No.: B1405715
CAS No.: 1807933-94-3
M. Wt: 242.57 g/mol
InChI Key: ZGWRLJDOXYAZRI-WCCKRBBISA-N
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Description

(1S)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride is a chemical compound that features a brominated thiophene ring attached to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride typically involves the bromination of thiophene followed by the introduction of the ethanamine group. One common method involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Formation of Ethanamine Derivative: The brominated thiophene is then reacted with an appropriate ethanamine derivative under basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Substitution Reactions: The bromine atom on the thiophene ring can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted thiophenes can be formed.

    Oxidation Products: Thiophene oxides or sulfoxides.

    Reduction Products: Reduced thiophene derivatives.

Scientific Research Applications

(1S)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Material Science: The compound’s thiophene ring makes it useful in the development of organic semiconductors and conductive polymers.

    Biological Studies: It can be used to study the interactions of brominated thiophenes with biological systems.

Mechanism of Action

The mechanism of action of (1S)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the thiophene ring can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Bromoethylamine hydrobromide
  • 3-Bromopropylamine hydrobromide
  • 2-Chloroethylamine hydrochloride

Comparison:

  • Uniqueness: (1S)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride is unique due to the presence of the brominated thiophene ring, which imparts distinct electronic and steric properties compared to other similar compounds.
  • Applications: While similar compounds may also be used in medicinal chemistry and material science, the specific structure of this compound offers unique advantages in terms of reactivity and interaction with biological targets.

Properties

IUPAC Name

(1S)-1-(5-bromothiophen-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNS.ClH/c1-4(8)5-2-3-6(7)9-5;/h2-4H,8H2,1H3;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWRLJDOXYAZRI-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(S1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807933-94-3
Record name (1S)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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